molecular formula C10H13NO2 B2818489 2-[(Dimethylamino)methyl]benzoic Acid CAS No. 55741-01-0

2-[(Dimethylamino)methyl]benzoic Acid

Cat. No.: B2818489
CAS No.: 55741-01-0
M. Wt: 179.219
InChI Key: WBMZATHVOXPWMU-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]benzoic Acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, where a dimethylamino group is attached to the benzene ring via a methylene bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-[(Dimethylamino)methyl]benzoic Acid can be synthesized through several methods. One common approach involves the reaction of benzoic acid with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds via the formation of a Schiff base intermediate, which is subsequently hydrolyzed to yield the target compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-[(Dimethylamino)methyl]benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[(Dimethylamino)methyl]benzoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]benzoic Acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which influence the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-[(Dimethylamino)methyl]benzoic Acid is unique due to the presence of the dimethylamino group attached via a methylene bridge, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in chemical and biological systems, making it valuable for various applications .

Properties

IUPAC Name

2-[(dimethylamino)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)7-8-5-3-4-6-9(8)10(12)13/h3-6H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMZATHVOXPWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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